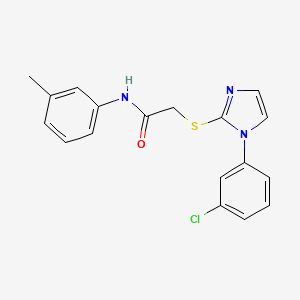
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, a thioether linkage, and a chlorophenyl substituent, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN3OS, with a molecular weight of approximately 365.84 g/mol. The structure can be broken down into several key components:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's basicity and potential interaction with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Thioether Linkage : Provides stability and influences the compound's reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This is achieved through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.
- Introduction of the Chlorophenyl Group : Utilizes nucleophilic substitution with 3-chlorobenzyl chloride.
- Thioether Linkage Formation : Involves reacting the chlorophenyl-imidazole intermediate with thiourea.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, revealing effective activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
Antifungal Activity
The compound has also been assessed for antifungal activity, particularly against Candida albicans. Results indicate significant inhibition of fungal growth, with IC50 values indicating effective concentrations for therapeutic use.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
A recent study evaluated the efficacy of several imidazole derivatives, including this compound, in various biological assays:
- In vitro Cytotoxicity : The compound was tested on multiple cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 10 to 20 μM.
- Mechanistic Studies : Flow cytometry analyses indicated an increase in the sub-G1 population, confirming apoptosis as a mode of action.
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-4-2-6-15(10-13)21-17(23)12-24-18-20-8-9-22(18)16-7-3-5-14(19)11-16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOBSNCAKTSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














